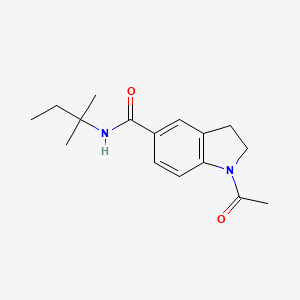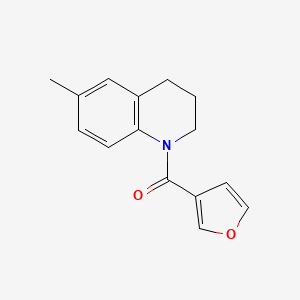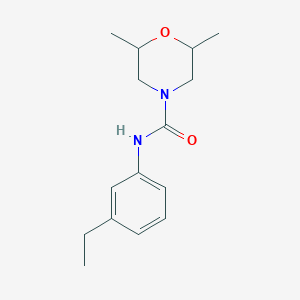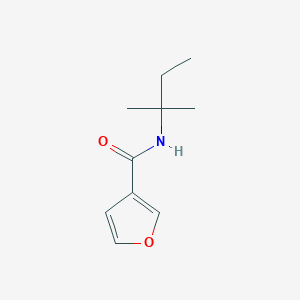
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide, also known as AM-2201, is a potent synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and CP-47,497.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide involves its binding to CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids, including increased heart rate, blood pressure, and body temperature. It can also cause sedation, euphoria, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, its psychoactive effects and potential for abuse limit its usefulness in certain studies.
Direcciones Futuras
There are several areas of future research that could benefit from the use of 1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide, including the investigation of its therapeutic potential for conditions such as chronic pain and anxiety. Additionally, further studies are needed to fully understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide involves a multi-step process that begins with the reaction of 2-methylbutan-2-ol with acetic anhydride to form 2-methylbutan-2-yl acetate. This intermediate is then reacted with indole-3-carboxaldehyde to form the desired product, this compound.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound can activate both CB1 and CB2 receptors, leading to a range of physiological and behavioral effects.
Propiedades
IUPAC Name |
1-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(3,4)17-15(20)13-6-7-14-12(10-13)8-9-18(14)11(2)19/h6-7,10H,5,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULMJRAOGXKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)



![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)



![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)

